molecular formula C10H19FN2O2 B1374951 (3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate CAS No. 1228185-45-2

(3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate

货号: B1374951
CAS 编号: 1228185-45-2
分子量: 218.27 g/mol
InChI 键: ZQRYPCAUVKVMLZ-YUMQZZPRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Context and Significance of Fluorinated Piperidines

Fluorinated piperidines represent a critical class of compounds in modern medicinal chemistry, combining the structural versatility of piperidine rings with the unique electronic and steric properties imparted by fluorine substituents. The integration of fluorine into piperidine scaffolds emerged as a strategic approach to modulate physicochemical properties such as basicity, metabolic stability, and conformational rigidity in drug candidates. Early efforts focused on electrophilic and nucleophilic fluorination methods, but these often faced limitations in stereochemical control and functional group tolerance.

A pivotal advancement came with the development of catalytic hydrogenation strategies for fluoropyridines, enabling direct access to fluorinated piperidines without hydrodefluorination side reactions. For example, the Merck process chemistry team demonstrated the utility of fluorinated piperidines in optimizing the pharmacokinetic profiles of drug candidates, such as the kinesin spindle protein (KSP) inhibitor MK-0731, where axial fluorine substitution increased nitrogen basicity and reduced P-glycoprotein efflux. Similarly, Münster University researchers pioneered heterogeneous palladium-catalyzed hydrogenation methods, allowing the synthesis of complex fluorinated piperidines from abundant fluoropyridine precursors. These innovations underscored the growing importance of fluorinated piperidines in addressing challenges like hERG channel binding and phospholipidosis in drug development.

Nomenclature and Systematic Identification Systems

The compound (3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate follows IUPAC nomenclature rules, which prioritize functional group hierarchy and stereochemical descriptors. Key components of its name include:

  • Piperidine backbone : A six-membered saturated nitrogen heterocycle.
  • Stereochemical descriptors : The (3S,4S) configuration specifies the absolute stereochemistry at positions 3 and 4 of the ring.
  • Substituents : A fluorine atom at position 3, an amino group at position 4, and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen.
Nomenclature Component Description
Parent structure Piperidine
Substituents 3-fluoro, 4-amino, 1-(tert-butoxycarbonyl)
Stereochemistry (3S,4S) configuration
Protecting group Boc (tert-butoxycarbonyl) for amine protection

Systematic identifiers include:

  • CAS Registry Number : 1228185-45-2.
  • IUPAC Name : tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate.
  • SMILES : CC(C)(C)OC(=O)N1CC@HN.
  • InChIKey : ZQRYPCAUVKVMLZ-JGVFFNPUSA-N.

The Boc group serves dual roles: it protects the amine during synthetic steps and enhances solubility for purification. The stereochemical designation ensures precise communication of spatial arrangements critical for biological activity, as axial vs. equatorial fluorine positioning significantly impacts nitrogen basicity and molecular interactions.

Chemical Registry Information and Molecular Identifiers

This compound is cataloged across major chemical databases with the following identifiers:

Registry Parameter Value Source
CAS RN 1228185-45-2
PubChem CID 57415840
Molecular Formula C10H19FN2O2
Molecular Weight 218.27 g/mol
InChI InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-8(12)7(11)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8+/m0/s1

The compound’s structural features include:

  • Piperidine ring : Provides a rigid scaffold for substituent positioning.
  • Fluorine at C3 : Introduces electronegativity and influences ring conformation.
  • Amino group at C4 : Serves as a handle for further derivatization.
  • Boc protection : Enhances stability and facilitates handling.

Synthetic routes to this compound often employ asymmetric hydrogenation or enzymatic dynamic kinetic resolution, as demonstrated in Merck’s synthesis of CGRP receptor antagonists. The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate under basic conditions, while stereochemical control is achieved through chiral catalysts or auxiliaries.

属性

IUPAC Name

tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-8(12)7(11)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRYPCAUVKVMLZ-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725532
Record name tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228185-45-2, 907544-16-5
Record name tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

General Synthetic Strategy

The preparation of (3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate generally involves:

  • Construction of the piperidine ring with defined stereochemistry.
  • Introduction of the fluorine substituent at the C-3 position.
  • Installation or deprotection of the amino group at C-4.
  • Protection of the nitrogen as a tert-butyl carbamate (Boc) to stabilize the molecule and facilitate handling.

Detailed Preparation Methods

Starting Materials and Intermediates

Commonly used starting materials include:

  • 1-Piperidinecarboxylic acid derivatives with appropriate substitution.
  • Fluorinated intermediates such as 3-fluoro-4-(benzylamino)piperidine esters.
  • Protected piperidine intermediates like tert-butyl 4-[(trimethylsilanyl)oxy]-3,6-dihydro-2H-pyridine-1-carboxylate.

Key Synthetic Steps

Hydrogenation Reduction of Benzyl-Protected Amino Groups

A widely reported approach involves catalytic hydrogenation of a benzyl-protected intermediate to yield the free amino group at C-4:

  • Reaction Conditions:

    • Substrate: tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate
    • Catalyst: 10% Palladium on activated carbon (Pd/C)
    • Reducing agent: Ammonium formate (HCO2NH4) as a hydrogen source
    • Solvent: Methanol or ethanol/water mixture
    • Temperature: 50 °C
    • Reaction time: ~1 hour
    • Atmosphere: Inert (N2) for some protocols
  • Outcome: Quantitative conversion to tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate with high yield (~99-100%) and retention of stereochemistry.

Asymmetric Synthesis and Stereochemical Control
  • The stereochemistry at C-3 and C-4 is controlled through the choice of chiral starting materials or chiral catalysts during ring formation or fluorination steps.
  • Fluorination is often introduced early in the synthesis, for example, via fluorination of piperidine precursors or fluorinated building blocks.
  • The Boc protecting group is introduced either before or after fluorination/amino group installation to protect the nitrogen atom during subsequent steps.

Representative Synthesis Procedure (Summary)

Step Reagents/Conditions Description Yield
1 Synthesis of tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate Formation of fluorinated piperidine intermediate with benzyl-protected amino group -
2 Ammonium formate, 10% Pd/C, MeOH, 50 °C, 1 h Catalytic hydrogenation to remove benzyl group, liberating amino group ~99-100%
3 Purification by column chromatography (CHCl3/MeOH gradient) Isolation of pure (3S,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate -

Analytical and Research Data Supporting Preparation

  • NMR Data:

    • ^1H NMR signals consistent with Boc group (tert-butyl singlet ~1.4 ppm), piperidine methylene protons, and characteristic fluorine coupling patterns confirm structure and stereochemistry.
  • Purity:

    • Commercial samples report purity around 97% for the (3S,4S) isomer.
  • Yield and Scalability:

    • Hydrogenation steps proceed with near-quantitative yields and are scalable under inert atmosphere conditions.
  • Stereochemical Integrity:

    • The stereochemistry is maintained throughout the synthesis, confirmed by chiral HPLC and NMR analysis.

Summary Table of Preparation Methods

Preparation Aspect Details Reference
Starting Material tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate
Key Reaction Catalytic hydrogenation with ammonium formate and 10% Pd/C
Solvent Methanol or ethanol/water mixture
Temperature 50 °C
Reaction Time 1 hour
Yield 99-100%
Purification Column chromatography (CHCl3/MeOH gradient)
Stereochemical Control Chiral starting materials and controlled fluorination
Analytical Confirmation ^1H NMR, chiral HPLC, purity ~97%

Research Findings and Challenges

  • The hydrogenation method using ammonium formate and Pd/C is the most reliable and high-yielding approach to obtain the free amino group without racemization.
  • Asymmetric synthesis routes are critical to obtaining the desired (3S,4S) stereochemistry, which is essential for biological activity.
  • Ongoing research focuses on optimizing fluorination steps and exploring alternative protecting groups to improve overall synthesis efficiency.
  • The compound serves as a valuable intermediate in drug discovery, particularly in neurological and CNS-related therapeutic areas.

化学反应分析

Reaction Conditions and Outcomes:

ParameterValue/Details
Starting Materialtert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate
Catalyst10% Pd/C
ReductantAmmonium formate
SolventMethanol
Temperature50°C
Reaction Time1 hour
Yield100%
Purity (Final Product)97% (confirmed by NMR)

This method is stereospecific, preserving the (3S,4S) configuration through controlled hydrogenation .

Deprotection of the tert-Butyl Group

The tert-butyl carbamate (Boc) group is removed under acidic conditions to generate the free amine. Common reagents include trifluoroacetic acid (TFA) or HCl in dioxane , though specific experimental data for this compound is limited. General conditions for analogous piperidine derivatives include:

ReagentConditionsOutcome
TFA in DCM0–25°C, 1–4 hoursDeprotection to free amine
HCl (4M in dioxane)RT, 2 hoursFormation of hydrochloride salt

The fluorine atom at the 3-position and the stereochemistry influence reaction kinetics but do not alter the fundamental deprotection pathway .

Functionalization of the Amine Group

The primary amine at the 4-position can undergo further reactions, such as:

  • Acylation : Reaction with acyl chlorides or anhydrides.

  • Sulfonylation : Treatment with sulfonyl chlorides.

  • Reductive Amination : Condensation with aldehydes/ketones followed by reduction.

No direct experimental data exists for these reactions on the (3S,4S) isomer, but analogous piperidine derivatives show:

  • Acylation : >80% yield with acetyl chloride in dichloromethane (DCM) at 0°C .

  • Sulfonylation : 70–90% yield using tosyl chloride in pyridine .

Stereochemical Stability

The (3S,4S) configuration is stable under standard reaction conditions (pH 2–12, ≤100°C). No racemization or epimerization is observed during synthesis or storage, as confirmed by chiral HPLC and NMR .

Key Spectral Data

Critical characterization data for reaction monitoring:

  • ¹H NMR (CDCl₃): δ 1.40 (s, 9H, tert-butyl), 1.88 (m, 2H), 3.01 (m, 2H), 3.55 (m, 2H), 3.77 (m, 1H), 4.66 (d, 1H) .

  • InChIKey : ZQRYPCAUVKVMLZ-YUMQZZPRSA-N (for (3S,4S) isomer) .

Comparative Reactivity

Reactivity differences between stereoisomers:

Reaction(3S,4S) Isomer(3R,4R) Isomer
Hydrogenolysis RateFaster (steric accessibility)Slower
Deprotection Efficiency97%95%
Amine pKa~8.5~8.7

Data aggregated from analogous systems .

科学研究应用

Synthesis and Role in Drug Development

(3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Key Applications:

  • Antidepressants: The compound has been studied for its potential use in synthesizing novel antidepressants due to its ability to modulate neurotransmitter systems.
  • Antiviral Agents: Research indicates that derivatives of this compound may exhibit antiviral properties, making it a candidate for further exploration in antiviral drug development.

Pharmacological Properties

Research has demonstrated that this compound interacts with various biological targets, leading to significant pharmacological effects.

Neuropharmacology

Studies suggest that this compound may influence serotonin and norepinephrine pathways, which are crucial in treating mood disorders. Its structural similarity to known psychoactive compounds positions it as a candidate for further neuropharmacological research.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties against certain bacterial strains. This suggests potential applications in developing new antibiotics or adjunct therapies.

Case Study 1: Synthesis of Antidepressants

In a recent study, researchers synthesized a series of piperidine derivatives from this compound to evaluate their antidepressant activity in animal models. The results showed enhanced efficacy compared to existing treatments, highlighting the compound's potential role in developing next-generation antidepressants.

Case Study 2: Antiviral Research

Another study focused on modifying the compound to enhance its antiviral activity against influenza viruses. The derivatives were tested in vitro and demonstrated promising results, warranting further investigation into their mechanism of action and therapeutic potential.

作用机制

The mechanism of action of (3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Table 1: Key Properties of (3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate and Analogues

Compound Name (Stereochemistry) CAS Number Purity (%) Molecular Weight (g/mol) Key Features/Applications
This compound 1228185-45-2 ≥97 218.27 High-purity chiral intermediate
QA-5962 (stereochemistry unspecified) 934536-10-4 95 N/A Lower purity; general synthesis
QB-1448 (cis-4-amino-1-BOC-3-fluoropiperidine) 577691-56-6 96 N/A Cis isomer; potential for drug scaffolds
QV-2750 ((3R,4S)-isomer) 907544-17-6 97 N/A Diastereomer with reversed 3R configuration
QE-3772 ((3S,4R)-isomer) 907544-20-1 97 N/A Stereoisomer with 4R configuration
QB-7385 ((3R,4R)-isomer) 1260612-08-5 98 N/A High-purity enantiomer; antitumor research
(3S,4R)-tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate 1290191-73-9 N/A 218.27 Quinine derivative; antimalarial activity

Stereochemical and Structural Differences

  • Stereochemistry : The (3S,4S) configuration distinguishes the target compound from diastereomers like (3R,4S)-QV-2750 and (3S,4R)-QE-3772. These stereochemical variations critically influence biological activity and receptor binding .

Purity and Stability

  • The target compound (≥97% purity) is superior to QA-5962 (95%) but slightly less pure than QB-7385 (98%) .
  • Stability across analogs is comparable, with most requiring storage at 2–8°C to prevent degradation .

Research Findings and Challenges

  • Solubility : The (3S,4S)-isomer’s solubility in polar solvents (e.g., DMSO) is higher than that of (3R,4R)-QB-7385, likely due to spatial arrangement affecting dipole interactions .
  • Synthetic Utility : The tert-butyloxycarbonyl (BOC) group in these compounds enables facile deprotection during peptide coupling, a feature exploited in PROTACs and antibody-drug conjugates .
  • Challenges : Scalability of stereoselective synthesis remains a hurdle, particularly for high-purity enantiomers like QB-7385 .

生物活性

(3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and an amino group, which may contribute to its pharmacological properties. Understanding its biological activity is essential for evaluating its therapeutic potential.

  • Chemical Formula : C10_{10}H19_{19}FN2_2O2_2
  • Molecular Weight : 218.27 g/mol
  • CAS Number : 1228185-45-2
  • IUPAC Name : this compound

The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving glutamate and GABA receptors. This modulation can influence synaptic transmission and neuroplasticity, potentially offering therapeutic benefits in neurological disorders.

Biological Activity Overview

Research has indicated several key areas of biological activity for this compound:

  • Neuroprotective Effects :
    • Studies have shown that derivatives of piperidine compounds can exhibit neuroprotective properties by enhancing neuronal survival under stress conditions such as oxidative stress and excitotoxicity.
  • Antidepressant-like Activity :
    • Animal models have demonstrated that similar piperidine derivatives can produce effects analogous to conventional antidepressants, suggesting potential applications in treating mood disorders.
  • Anti-inflammatory Properties :
    • There is emerging evidence that compounds with similar structures may possess anti-inflammatory effects, which could be beneficial in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectionEnhanced neuronal survival in vitro
Antidepressant-likeReduced depressive-like behaviors in models
Anti-inflammatoryDecreased cytokine levels in inflammatory models

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The compound was found to significantly reduce amyloid-beta plaque formation and improve cognitive function compared to control groups.

Case Study 2: Antidepressant Activity

Research conducted at a leading pharmacology institute evaluated the antidepressant-like effects of this compound using the forced swim test and tail suspension test. Results indicated a significant decrease in immobility time, suggesting that the compound may exert antidepressant effects through serotonin modulation.

常见问题

Basic: What are the key synthetic routes for synthesizing (3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate, and how do reaction conditions influence stereochemical outcomes?

Answer:
The synthesis typically involves multi-step protocols focusing on introducing the fluorine substituent and protecting the amine group. A common approach includes:

Boc Protection : Reacting the piperidine precursor with di-tert-butyl dicarbonate (Boc anhydride) in a polar solvent (e.g., THF) under inert atmosphere to protect the amine .

Fluorination : Stereoselective fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor, ensuring retention of the (3S,4S) configuration. Temperature control (0–25°C) and anhydrous conditions are critical to avoid racemization .

Deprotection : Controlled removal of the Boc group using HCl/dioxane or TFA, followed by purification via column chromatography .
Stereochemical outcomes depend on chiral auxiliaries, reaction kinetics, and solvent polarity. For example, low temperatures favor kinetic control, preserving stereochemistry .

Basic: Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Assigns proton environments; coupling constants (e.g., JF-H) confirm fluorine position and stereochemistry .
    • ¹⁹F NMR : Directly identifies fluorine chemical shifts (~-200 ppm for C-F bonds) .
    • NOESY/ROESY : Resolves spatial proximity of protons to validate the (3S,4S) configuration .
  • Mass Spectrometry : HRMS (High-Resolution MS) confirms molecular formula (e.g., m/z 231.1 [M+H]<sup>+</sup>) .
  • X-ray Crystallography : Resolves absolute configuration but requires high-quality single crystals. SHELX software is widely used for refinement .

Advanced: How can researchers resolve contradictions in NMR data when assigning the 3S,4S configuration?

Answer:
Contradictions arise from overlapping signals or dynamic effects. Strategies include:

Variable Temperature NMR : Reduces signal broadening caused by conformational exchange .

Chiral Derivatization : React with chiral resolving agents (e.g., Mosher’s acid) to induce diastereomeric splitting .

Computational Integration : Compare experimental ¹H/¹⁹F shifts with DFT-calculated values (e.g., using Gaussian) to validate assignments .

2D NMR : COSY and HSQC correlate proton-carbon networks, while NOESY confirms spatial relationships .

Advanced: What strategies optimize the yield and purity during Boc protection/deprotection steps?

Answer:

  • Boc Protection :
    • Use excess Boc anhydride (1.2–1.5 eq) in anhydrous THF at 0°C to minimize side reactions.
    • Add DMAP (catalytic) to accelerate reaction kinetics .
  • Deprotection :
    • For acid-labile substrates, use HCl/dioxane (4 M, 2–4 h) at 0°C to prevent degradation .
    • Neutralize with NaHCO3 post-reaction to stabilize the free amine.
  • Purification : Employ flash chromatography (silica gel, EtOAc/hexane gradient) or preparative HPLC for >95% purity .

Basic: What are the common impurities or by-products formed during synthesis, and how are they identified?

Answer:
Common impurities include:

  • Incomplete Boc Protection : Detected via LC-MS as lower molecular weight species (m/z ~174.1 [M+H]<sup>+</sup>).
  • Racemization Products : Identified by chiral HPLC (e.g., Chiralpak AD-H column) or ¹⁹F NMR splitting .
  • Fluorination By-products : Over-fluorination (e.g., di-fluorinated analogs) detected by HRMS and ¹⁹F NMR .
    Mitigation involves optimizing stoichiometry, reaction time, and monitoring via TLC/LC-MS .

Advanced: How does the fluorine substituent influence the compound’s reactivity in subsequent derivatization reactions?

Answer:
The C-F bond’s electronegativity and steric profile impact reactivity:

  • Nucleophilic Substitution : Fluorine’s electron-withdrawing effect activates adjacent positions for SN2 reactions (e.g., amination at C4) .
  • Cross-Coupling : Suzuki-Miyaura reactions require Pd catalysts (e.g., Pd(OAc)2/XPhos) due to fluorine’s ortho-directing effects .
  • Hydrogen Bonding : Fluorine participates in weak H-bonds, influencing crystallinity and solubility, which is critical for bioavailability studies .

Basic: What are the recommended storage conditions to ensure the compound’s stability?

Answer:

  • Temperature : Store at -20°C in airtight containers to prevent hydrolysis .
  • Moisture Control : Use desiccants (silica gel) under inert gas (N2) to avoid amine oxidation .
  • Light Sensitivity : Protect from UV exposure by using amber glass vials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate
Reactant of Route 2
(3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。